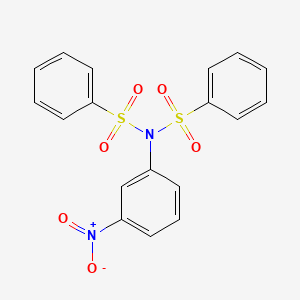

N-(benzenesulfonyl)-N-(3-nitrophenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(benzenesulfonyl)-N-(3-nitrophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O6S2/c21-19(22)15-8-7-9-16(14-15)20(27(23,24)17-10-3-1-4-11-17)28(25,26)18-12-5-2-6-13-18/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGQXPDVUQENLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzenesulfonyl)-N-(3-nitrophenyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 3-nitroaniline in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

- Dissolve 3-nitroaniline in a suitable solvent such as dichloromethane.

- Add benzenesulfonyl chloride to the solution while maintaining a low temperature (0-5°C).

- Add a base (e.g., pyridine) to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.

- Stir the reaction mixture at room temperature for several hours.

- Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using advanced techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(benzenesulfonyl)-N-(3-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form different functional groups.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide, acidic or basic conditions.

Major Products

Reduction: Formation of N-(benzenesulfonyl)-N-(3-aminophenyl)benzenesulfonamide.

Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Oxidation: Formation of oxidized derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

N-(benzenesulfonyl)-N-(3-nitrophenyl)benzenesulfonamide is characterized by the presence of both sulfonamide and nitrophenyl groups, which contribute to its reactivity and biological activity. The compound's structure allows for various chemical modifications, making it versatile for research applications.

Medicinal Chemistry Applications

2.1 Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor, particularly in relation to alpha-glucosidase. In vitro studies have shown that derivatives of this compound exhibit moderate to strong inhibition against alpha-glucosidase, with some derivatives achieving IC50 values comparable to established inhibitors like acarbose .

| Compound | IC50 Value (µM) | Reference |

|---|---|---|

| Nitro Derivative 12e | 32.37 ± 0.15 | |

| Nitro Derivative 12f | 37.75 ± 0.11 | |

| Acarbose | 37.38 ± 0.12 |

2.2 Antiviral Activity

Research has focused on the antiviral properties of sulfonamide compounds, including this compound, targeting the HIV-1 capsid protein. The compound demonstrated potential as a therapeutic agent by inhibiting viral replication through interaction with key viral proteins .

3.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. These compounds have been shown to inhibit tumor growth and metastasis in preclinical models by targeting specific cancer-related enzymes .

3.2 Mechanism of Action

The mechanism involves the sulfonamide group mimicking natural substrates, allowing it to bind to active sites on enzymes, thereby inhibiting their activity and disrupting metabolic pathways critical for cancer cell survival .

Case Studies

4.1 Synthesis and Characterization

A study synthesized several derivatives of this compound and characterized them using spectroscopic methods such as FT-IR and NMR spectroscopy. The findings confirmed the successful incorporation of functional groups that enhance biological activity .

4.2 Structure-Activity Relationship (SAR)

Research on structure-activity relationships revealed that modifications to the nitrophenyl group significantly affect the inhibitory potency against various enzymes, suggesting avenues for further development of more effective inhibitors .

Industrial Applications

Beyond laboratory research, this compound has potential applications in the production of specialty chemicals and materials due to its unique chemical properties. Its ability to undergo various chemical reactions allows it to serve as a building block for more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(benzenesulfonyl)-N-(3-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide groups can form hydrogen bonds with biological molecules, affecting their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Anticancer Activity of Selected Sulfonamides

* Hypothetical comparison based on structural analogs.

Antimicrobial Activity

Compounds like N-[6-fluoro-7-substituted-1,3-benzothiazol-2-yl]-4-[3-chloro-2-(3-nitrophenyl)-4-oxo-azetidin-1-yl]benzenesulfonamide () demonstrate moderate antimicrobial activity, attributed to the nitro group’s ability to disrupt bacterial electron transport chains . The target compound’s dual sulfonyl groups may further enhance binding to microbial enzymes, though increased hydrophobicity could reduce solubility.

Table 2: Antimicrobial Activity of Nitrophenyl-Containing Sulfonamides

Enzyme Inhibition

4-[N-Methyl-N-propenoyl]benzenesulfonamides (e.g., ER-3826) are potent inhibitors of membrane-bound phospholipase A2 (PLA2), with IC30 values as low as 0.009 µM . The target compound’s nitro group may similarly enhance electron-deficient interactions with enzyme active sites, though its bulkier structure could limit access to hydrophobic pockets.

Biological Activity

N-(benzenesulfonyl)-N-(3-nitrophenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in biological research due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 320.37 g/mol

The presence of the sulfonamide group contributes to its reactivity and potential interactions with biological molecules. The nitro group at the para position enhances its ability to participate in redox reactions, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The sulfonamide moiety can mimic natural substrates, leading to inhibition of enzymes involved in metabolic pathways. This inhibition can disrupt cellular functions and induce apoptosis in cancer cells .

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains by interfering with bacterial growth mechanisms. Its action may involve the inhibition of carbonic anhydrases (CAs), which are crucial for bacterial survival .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 2-8 µg/mL |

| Escherichia coli | 4-16 µg/mL |

| Pseudomonas aeruginosa | 8-32 µg/mL |

Research indicates that the compound can inhibit biofilm formation, which is critical for treating chronic infections .

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and SKOV-3 (ovarian cancer).

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | <10 |

| MCF-7 | 11.20 - 93.46 |

| SKOV-3 | 7.87 - 70.53 |

The most active compounds demonstrated IC50 values below 10 µg/mL, indicating potent cytotoxic effects against cancer cells .

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. The mechanism involves the modulation of inflammatory pathways through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

Case Studies

- Study on Antimicrobial Efficacy : A study published in MDPI evaluated the antimicrobial activity of various benzenesulfonamide derivatives, including this compound. Results indicated that it effectively inhibited growth in both Gram-positive and Gram-negative bacteria, demonstrating a broad-spectrum antimicrobial profile .

- Anticancer Research : Another study focused on the anticancer effects of sulfonamide derivatives on human cancer cell lines. The findings revealed that this compound significantly reduced cell viability in HeLa and MCF-7 cells, supporting its potential as a chemotherapeutic agent .

Q & A

Q. What are the standard synthetic routes for preparing N-(benzenesulfonyl)-N-(3-nitrophenyl)benzenesulfonamide, and how are reaction conditions optimized?

The compound is typically synthesized via a two-step nucleophilic substitution. In the first step, benzenesulfonyl chloride reacts with 3-nitroaniline in a basic aqueous medium (e.g., NaOH or pyridine) to form the monosubstituted sulfonamide intermediate. The second step involves introducing the second benzenesulfonyl group under controlled anhydrous conditions. Reaction optimization focuses on:

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity.

- Temperature : Mild heating (50–70°C) balances reaction speed and byproduct suppression.

- Base choice : Triethylamine or NaH aids deprotonation without side reactions.

Characterization via H/C NMR and IR confirms intermediate purity and final product integrity .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify sulfonamide proton environments (δ 7.5–8.5 ppm for aromatic protons) and confirm substitution patterns.

- Infrared Spectroscopy (IR) : Peaks at ~1350 cm (asymmetric S=O stretch) and ~1150 cm (symmetric S=O stretch) validate sulfonamide groups.

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 397 for [M+H]) confirm molecular weight.

- Elemental Analysis : Matches calculated C, H, N, S percentages to theoretical values .

Q. How can researchers assess the biological activity of this sulfonamide in in vitro studies?

Standard protocols include:

- Enzyme Inhibition Assays : Test inhibitory activity against target enzymes (e.g., carbonic anhydrase) using spectrophotometric monitoring of substrate conversion.

- Antimicrobial Screening : Use agar diffusion or microdilution methods against bacterial/fungal strains (e.g., E. coli, S. aureus).

- Cytotoxicity Testing : MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate IC values.

- Protein Binding Studies : Fluorescence quenching or surface plasmon resonance (SPR) to quantify interactions with serum albumin or target proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

Discrepancies often arise due to:

- Crystallinity vs. Amorphous Forms : Differential scanning calorimetry (DSC) identifies polymorphic states affecting solubility.

- pH-Dependent Solubility : Use potentiometric titration to determine pKa and solubility profiles in buffered solutions.

- HPLC-Based Methods : Reverse-phase HPLC with varied mobile phases (e.g., acetonitrile/water gradients) quantifies solubility and purity simultaneously.

For example, solubility in DMSO (commonly used for biological assays) may differ from aqueous buffers due to sulfonamide hydrogen-bonding interactions .

Q. What strategies mitigate unexpected byproducts during synthesis, such as double sulfonylation or nitrophenyl group reduction?

- Reaction Monitoring : TLC or inline IR tracks intermediate formation to halt reactions at optimal conversion.

- Protecting Groups : Temporarily protect the nitro group (e.g., via acetylation) to prevent reduction during sulfonylation.

- Catalyst Optimization : Palladium or nickel catalysts under hydrogen-free conditions avoid nitro group reduction.

Evidence from related sulfonamide syntheses shows that steric hindrance from substituents on the aniline ring influences selectivity .

Q. How can computational modeling guide the design of derivatives with improved pharmacological properties?

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., charge distribution on nitro and sulfonamide groups) influencing binding affinity.

- Molecular Docking : Screens derivatives against target protein structures (e.g., Keap1 or carbonic anhydrase) to prioritize analogs with favorable interactions.

- QSAR Models : Correlate structural features (e.g., Hammett constants for nitro groups) with bioactivity data to optimize substituent positions .

Q. What experimental and theoretical approaches address discrepancies in crystallographic data for sulfonamide derivatives?

- Single-Crystal X-Ray Diffraction (SHELX) : Resolve ambiguous bond angles or torsional strain using high-resolution data collection and refinement (e.g., SHELXL-2018).

- Hirshfeld Surface Analysis : Visualizes intermolecular interactions (e.g., π-π stacking of nitro groups) to explain packing anomalies.

- Powder XRD : Identifies polymorphic contamination in bulk samples.

For example, unexpected "double sulfonamide" structures (e.g., N-(2,3-dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide) highlight the need for rigorous post-synthesis validation .

Q. How can researchers leverage structure-activity relationship (SAR) studies to enhance this compound’s efficacy in drug discovery?

- Substituent Variation : Synthesize analogs with halogen (Cl, F), methyl, or methoxy groups at the 3-nitrophenyl ring to modulate lipophilicity and target binding.

- Bioisosteric Replacement : Replace the nitro group with a cyano or trifluoromethyl group to improve metabolic stability.

- Pharmacophore Mapping : Overlay active derivatives to identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) and hydrophobic regions.

Recent studies on sulfonamide-based Keap1 inhibitors demonstrate improved potency via strategic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.